

Application Notes and Protocols: 1-BROMONONANE-D19 in NMR Spectroscopy

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Compound of Interest

Compound Name: 1-BROMONONANE-D19

Cat. No.: B1148699

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **1-BROMONONANE-D19** in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for its use as an internal standard and for sample preparation are provided, along with its physical and spectral properties.

Introduction to Deuterated Compounds in NMR

Deuterated compounds, where hydrogen atoms (^1H) are replaced by deuterium (^2H or D), are invaluable in NMR spectroscopy.^{[1][2]} The primary advantage of using deuterated solvents is the significant reduction of solvent peak interference in ^1H NMR spectra.^[2] Since the deuterium nucleus resonates at a different frequency from protons, the solvent signals are essentially absent from the proton spectrum, allowing for clear observation of the analyte's signals.^[3] Furthermore, the deuterium signal provides a stable lock for the NMR instrument's magnetic field, ensuring consistent and reproducible results.^{[4][5]}

1-BROMONONANE-D19 is a fully deuterated version of 1-bromononane. Its applications in NMR extend beyond its use as a simple solvent. As an isotopically labeled research compound, it can serve as an internal standard for quantitative NMR (qNMR), a tracer for studying reaction mechanisms, and a tool for probing molecular dynamics.^[6]

Potential Applications of 1-BROMONONANE-D19

While specific documented applications for **1-BROMONONANE-D19** are not abundant, its utility can be inferred from the properties of deuterated long-chain alkyl halides and general applications of isotopic labeling.

- **Internal Standard for Quantitative NMR (qNMR):** Due to the absence of proton signals, **1-BROMONONANE-D19** can be used as an internal standard in ^1H NMR for the quantification of long-chain alkyl compounds. Its single, sharp signal in the ^2H NMR spectrum can also be used for quantification in deuterium NMR.
- **Tracer for Reaction Mechanism Studies:** The deuterated nonyl chain can be used to track the fate of the molecule in chemical reactions. By analyzing the deuterium distribution in the products via NMR, researchers can gain insights into reaction pathways and mechanisms.[\[3\]](#)
- **Studies of Molecular Dynamics and Structure:** In solid-state NMR, the carbon-deuterium bond can be used as a probe to study the orientation and dynamics of molecules, such as lipids in membranes or polymers.[\[7\]](#) Although 1-bromononane is not a lipid, its long alkyl chain can serve as a model for studying the behavior of such chains in various environments.
- **Solvent for Specific Applications:** While not a common NMR solvent, **1-BROMONONANE-D19** could be employed as a non-interfering solvent for non-polar analytes, particularly in studies where other deuterated solvents might be reactive or otherwise unsuitable.

Quantitative Data

Physical Properties

Property	1-Bromononane	1-Bromononane-d19
CAS Number	693-58-3	1219805-90-9
Molecular Formula	C ₉ H ₁₉ Br	C ₉ D ₁₉ Br
Molecular Weight	207.15 g/mol	226.27 g/mol [6]
Boiling Point	201 °C	Not available
Density	1.09 g/cm ³ at 20 °C	Not available
Refractive Index	1.453-1.455	Not available
Appearance	Clear colorless to golden liquid[8]	Neat[6]

NMR Spectral Data (Expected)

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the non-deuterated 1-bromononane in CDCl₃. For **1-BROMONONANE-D19**, the ¹H NMR spectrum would ideally show no signals. The ¹³C NMR spectrum would exhibit signals with the same chemical shifts, but the resonances of the deuterated carbons would be split into multiplets due to C-D coupling and would have significantly lower intensity in a proton-decoupled spectrum.

Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
CH ₃ -	~0.88 (t)	~14.1
-(CH ₂) ₆ -	~1.27 (m)	~22.7, 28.2, 28.7, 29.2, 31.9
-CH ₂ -CH ₂ Br	~1.85 (quint)	~32.9
-CH ₂ Br	~3.40 (t)	~33.9

Data are typical values and may vary slightly based on experimental conditions.

Experimental Protocols

Protocol for NMR Sample Preparation with an Internal Standard

This protocol outlines the steps for preparing an NMR sample using **1-BROMONONANE-D19** as an internal standard for quantitative analysis.

Materials:

- Analyte of interest
- **1-BROMONONANE-D19**
- Deuterated NMR solvent (e.g., Chloroform-d, CDCl_3)
- High-quality 5 mm NMR tubes
- Volumetric flasks and pipettes
- Vortex mixer

Procedure:

- Prepare a Stock Solution of the Internal Standard:
 - Accurately weigh a known amount of **1-BROMONONANE-D19** into a volumetric flask.
 - Dissolve the standard in a precise volume of the chosen deuterated solvent to achieve a known concentration.
- Prepare the Analyte Solution:
 - Accurately weigh a known amount of the analyte into a separate volumetric flask.
 - Dissolve the analyte in the same deuterated solvent.
- Prepare the NMR Sample:
 - To a clean, dry NMR tube, add a precise volume of the analyte solution.

- Add a precise volume of the internal standard stock solution to the same NMR tube.
- Add additional deuterated solvent to reach the appropriate sample height for the spectrometer (typically 4-5 cm, or about 0.55-0.68 mL).[\[9\]](#)
- Cap the NMR tube and mix the contents thoroughly using a vortex mixer.
- Acquire and Process the NMR Spectrum:
 - Insert the sample into the NMR spectrometer.
 - Acquire the ^1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
 - Process the spectrum and integrate the signals of the analyte and the residual proton signal of the internal standard (if any is present and calibrated) or use ^2H NMR to integrate the deuterium signal of the standard.

General Protocol for Sample Preparation in a Deuterated Solvent

This protocol describes the general procedure for preparing a sample for NMR analysis.

Materials:

- Sample (solid or liquid)
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O)[\[10\]](#)
- High-quality 5 mm NMR tubes
- Pasteur pipette with a small cotton or glass wool plug
- Vial for dissolving the sample

Procedure:

- Dissolve the Sample:

- For a solid sample, weigh approximately 5-25 mg into a small vial.[\[4\]](#)
- For a liquid sample, use a few drops.
- Add approximately 0.6 mL of the deuterated solvent to the vial.[\[10\]](#)
- Gently swirl or vortex the vial to dissolve the sample completely.
- Filter the Sample:
 - To remove any particulate matter that can degrade spectral quality, filter the solution.[\[10\]](#)
 - Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool.
 - Carefully dispense the filtered solution into a clean, dry NMR tube.
- Adjust Sample Volume and Cap:
 - Ensure the solvent height in the NMR tube is appropriate for the instrument (typically 4-5 cm).[\[9\]](#)
 - Cap the NMR tube securely to prevent solvent evaporation.
- Label and Analyze:
 - Clearly label the NMR tube with the sample identification.
 - The sample is now ready for NMR analysis.

Visualizations

Caption: Workflow for NMR sample preparation with an internal standard.

Caption: Role of deuterated solvents in simplifying ^1H NMR spectra.

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